molecular formula C11H10O4 B14519576 4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid CAS No. 62848-88-8

4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid

Cat. No.: B14519576
CAS No.: 62848-88-8
M. Wt: 206.19 g/mol
InChI Key: WGBOGQWQWZUBHV-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid is an organic compound that features a benzodioxole ring attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid typically involves the reaction of 1,3-benzodioxole with a suitable butenoic acid precursor under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid is unique due to its specific structural features, which include the benzodioxole ring and the butenoic acid chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62848-88-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)but-3-enoic acid

InChI

InChI=1S/C11H10O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h1-2,4-6H,3,7H2,(H,12,13)

InChI Key

WGBOGQWQWZUBHV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CCC(=O)O

Origin of Product

United States

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